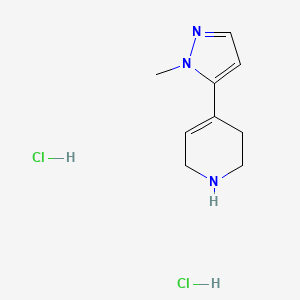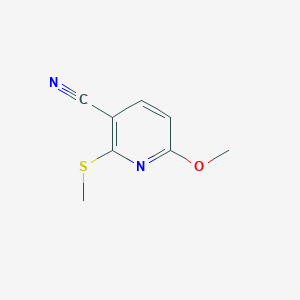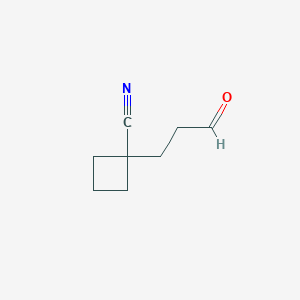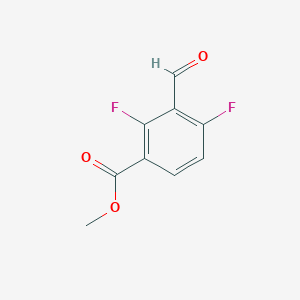![molecular formula C11H21NO B13472612 N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
N-methyl-3-oxaspiro[5.5]undecan-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-oxaspiro[55]undecan-9-amine is a chemical compound with a unique spiro structure, which includes a nitrogen atom and an oxygen atom within its bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-oxaspiro[5.5]undecan-9-amine typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a methylating agent under controlled conditions to introduce the N-methyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-oxaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-3-oxaspiro[5.5]undecan-9-one, while substitution reactions can produce various N-alkylated derivatives .
Aplicaciones Científicas De Investigación
N-methyl-3-oxaspiro[5.5]undecan-9-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-methyl-3-oxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-oxaspiro[5.5]undecan-9-amine: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
N,N-dimethyl-3-oxaspiro[5.5]undecan-9-amine: Contains an additional methyl group on the nitrogen, which can influence its solubility and interaction with molecular targets.
3-oxaspiro[5.5]undecan-9-one:
Uniqueness
N-methyl-3-oxaspiro[5.5]undecan-9-amine is unique due to its specific spiro structure combined with the N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
N-methyl-3-oxaspiro[5.5]undecan-9-amine |
InChI |
InChI=1S/C11H21NO/c1-12-10-2-4-11(5-3-10)6-8-13-9-7-11/h10,12H,2-9H2,1H3 |
Clave InChI |
PKXYGHKQZFYNIQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCC2(CC1)CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)




![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)

![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)


![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
